molecular formula C27H31ClN2O4 B14955931 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14955931
M. Wt: 483.0 g/mol
InChI Key: KMUKALLHNORLQF-BZZOAKBMSA-N
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Description

The compound 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a diverse array of functional groups, including a chlorophenyl group, a diethylamino group, a hydroxy group, and a benzofuran carbonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the benzofuran core: This can be achieved through the cyclization of an appropriate precursor, such as 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the coupling of the benzofuran core with a chlorophenyl derivative, such as 3-chlorophenylboronic acid, using a palladium-catalyzed Suzuki coupling reaction.

    Addition of the diethylamino propyl group: This can be accomplished through a nucleophilic substitution reaction, where the benzofuran-chlorophenyl intermediate reacts with 3-(diethylamino)propyl chloride in the presence of a base.

    Formation of the pyrrol-2-one ring: The final step involves the cyclization of the intermediate to form the pyrrol-2-one ring, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s diverse functional groups allow it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which contribute to its overall activity.

Comparison with Similar Compounds

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with similar compounds, such as:

    5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a dimethylamino group instead of a diethylamino group.

    5-(3-bromophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

The uniqueness of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C27H31ClN2O4

Molecular Weight

483.0 g/mol

IUPAC Name

(4Z)-5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31ClN2O4/c1-4-29(5-2)12-7-13-30-24(18-8-6-9-21(28)16-18)23(26(32)27(30)33)25(31)19-10-11-22-20(15-19)14-17(3)34-22/h6,8-11,15-17,24,31H,4-5,7,12-14H2,1-3H3/b25-23-

InChI Key

KMUKALLHNORLQF-BZZOAKBMSA-N

Isomeric SMILES

CCN(CC)CCCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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